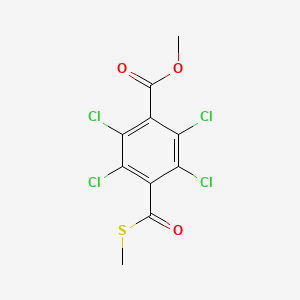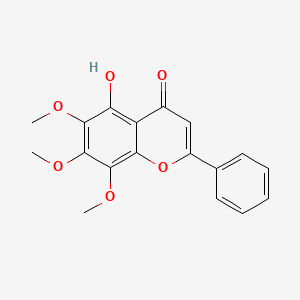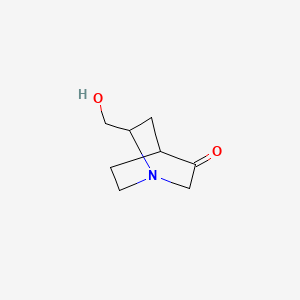
Glenbar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glenbar involves the esterification of benzoic acid derivatives. The process typically includes the reaction of 2,3,5,6-tetrachlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors where the reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through crystallization and filtration techniques to obtain a high-purity compound suitable for agricultural use.
Analyse Chemischer Reaktionen
Types of Reactions
Glenbar undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of various chlorinated benzoic acids.
Reduction: Reduction typically yields the corresponding alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Glenbar has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential use in developing new herbicidal drugs.
Industry: Employed in the agricultural industry as a herbicide to control weed growth in various crops.
Wirkmechanismus
Glenbar exerts its herbicidal effects by inhibiting the growth of annual grasses and broad-leaved weeds. The compound interferes with the normal metabolic processes of the plants, leading to their eventual death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound disrupts the synthesis of essential proteins and enzymes required for plant growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, ethyl ester
- Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, propyl ester
Uniqueness
Glenbar is unique due to its specific chemical structure, which provides it with distinct herbicidal properties. Compared to similar compounds, this compound has a higher efficacy in controlling a broader range of weeds and is more stable under various environmental conditions.
Eigenschaften
CAS-Nummer |
3765-57-9 |
|---|---|
Molekularformel |
C10H6Cl4O3S |
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
methyl 2,3,5,6-tetrachloro-4-methylsulfanylcarbonylbenzoate |
InChI |
InChI=1S/C10H6Cl4O3S/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 |
InChI-Schlüssel |
KNDXZFMNQKSIHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)SC)Cl)Cl |
Color/Form |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] White crystalline substance |
melting_point |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] 161-162 °C |
Physikalische Beschreibung |
White solid; [HSDB] |
Löslichkeit |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] Practically insol in water (0.36 mg/l; highly sol in most organic solvents |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


